molecular formula C7H4ClF2NO2 B6299257 3-(Difluorochloromethyl)nitrobenzene CAS No. 402-29-9

3-(Difluorochloromethyl)nitrobenzene

Cat. No.: B6299257
CAS No.: 402-29-9
M. Wt: 207.56 g/mol
InChI Key: PHSAITDRHNXWFZ-UHFFFAOYSA-N
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Description

3-(Difluorochloromethyl)nitrobenzene is a halogenated nitroaromatic compound characterized by a nitro group (-NO₂) at the 1-position of a benzene ring and a difluorochloromethyl group (-CF₂Cl) at the 3-position. Nitrobenzene itself (C₆H₅NO₂) is a foundational aromatic compound used in synthesizing aniline, dyes, and pharmaceuticals . The introduction of halogen substituents (Cl, F) modifies reactivity, solubility, and toxicity, making such derivatives critical in agrochemical and pharmaceutical intermediates .

Properties

IUPAC Name

1-[chloro(difluoro)methyl]-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-7(9,10)5-2-1-3-6(4-5)11(12)13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSAITDRHNXWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluorochloromethyl)nitrobenzene typically involves the nitration of difluorochloromethylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluorochloromethyl)nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form different intermediates, which can be further transformed into other functional groups.

    Substitution: The difluorochloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium or platinum catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzene compounds, and various intermediates that can be used in further chemical transformations .

Scientific Research Applications

3-(Difluorochloromethyl)nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Difluorochloromethyl)nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The difluorochloromethyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 3-(Difluorochloromethyl)nitrobenzene with nitrobenzene and selected halogenated analogs:

Property Nitrobenzene This compound (Inferred) 1-Chloro-2,3-difluoro-4-nitrobenzene 3-(Difluoromethoxy)nitrobenzene
Molecular Formula C₆H₅NO₂ C₇H₄ClF₂NO₂ C₆H₂ClF₂NO₂ C₇H₅F₂NO₃
Molar Mass (g/mol) 123.11 207.56 193.54 189.12
Boiling Point (°C) 210–211 ~240–250 (estimated) Not reported 240–242
Density (g/cm³) 1.20 ~1.39 (estimated) Not reported 1.391
Solubility Sparingly in water Low in water; soluble in organic solvents Low in water Sparingly in chloroform, DMSO

Key Observations :

  • Halogen Effects : The addition of Cl and F increases molar mass and boiling point compared to nitrobenzene due to higher molecular weight and intermolecular forces (e.g., dipole-dipole interactions) .
  • Solubility : Halogenation reduces water solubility, aligning with trends observed in chlorinated nitrobenzenes (e.g., 1-Chloro-3-nitrobenzene) .

Toxicity and Environmental Impact

  • Nitrobenzene : Chronic exposure linked to methemoglobinemia and liver toxicity; detected in wastewater at <10 ppb .
  • For example, 1-Chloro-3-nitrobenzene requires stringent handling protocols .
  • This compound : Expected to exhibit greater environmental persistence than nitrobenzene, necessitating rigorous disposal guidelines.

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